(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound that has garnered interest in medicinal chemistry, particularly in the context of its potential pharmacological applications. This compound is a derivative of tetralin, which is a bicyclic organic compound. It is classified as a building block in medicinal chemistry and is primarily used for research purposes rather than therapeutic applications in humans.
The compound is cataloged under various sources, including GlpBio, where it is listed as a research product with an emphasis on its unknown pharmacology. Its catalog number is GB40059, and it has the CAS number 93503-09-4 . The compound's classification falls under the category of amines and specifically relates to the aminotetralin class, which is known for interactions with various biological targets.
The synthesis of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves multi-step organic synthesis techniques. The process may include:
Detailed technical procedures can vary based on laboratory protocols and desired purity levels.
The molecular formula for (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is , with a molar mass of approximately 255.78358 g/mol . The structure consists of a tetralin backbone with a methoxy group at the 7-position and a propylamine side chain at the 2-position.
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds, including:
These reactions are crucial for modifying the compound to explore its pharmacological potential further.
Further studies are necessary to elucidate its specific interactions and biological effects.
The physical properties of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride include:
Chemical properties include:
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is primarily utilized in scientific research settings:
The 2-aminotetralin scaffold has served as a privileged structural motif in dopamine receptor pharmacology since the late 20th century. Early research identified that minor modifications to hydroxylation patterns and N-alkyl substituents on this tetrahydronaphthalene-based core yielded compounds with distinct dopaminergic receptor subtype selectivity. Seminal work by Cannon et al. (1982) established the fundamental pharmacophore requirements for dopamine receptor binding, demonstrating that optimal activity required specific spatial relationships between the aromatic ring, basic nitrogen, and hydroxyl groups [1] [9]. This foundation enabled the rational design of compounds like PNU-99194A (5,6-dimethoxy-2-(dipropylamino)indan hydrochloride), a selective dopamine D3 receptor antagonist with nanomolar affinity and 20-fold lower potency at D2 receptors [1].
The discovery that 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) exhibited high affinity for dopamine D3 receptors represented a breakthrough in receptor subtype characterization. Binding studies revealed that 7-OH-DPAT binds with approximately 10-fold higher affinity at D3 receptors (Ki = 0.78 nM) than at D2 receptors (Ki = 6 nM) [5]. This preferential binding profile facilitated the pharmacological distinction between D2 and D3 receptor functions in neurochemical and behavioral studies, particularly in investigations of psychostimulant reinforcement mechanisms [1]. The structural evolution continued with the development of chiral aminotetralins such as (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride, designed to exploit stereoselective receptor interactions [4] [7].
Chiral 2-aminotetralin derivatives represent a therapeutically significant class of compounds due to their stereoselective interactions with dopamine and serotonin receptor families. The (S)-enantiomer configuration, in particular, confers distinct pharmacological advantages in central nervous system disorders:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: